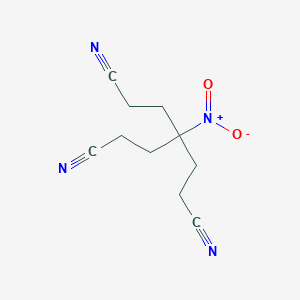
2,4,5-T isopropanolamine salt
Overview
Description
2,4,5-Trichlorophenoxyacetic acid isopropanolamine salt is a chemical compound derived from 2,4,5-trichlorophenoxyacetic acid. It is commonly used as a herbicide to control broadleaf weeds. This compound is part of the phenoxy herbicide family and has been widely utilized in agricultural and industrial applications due to its effectiveness in weed control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichlorophenoxyacetic acid isopropanolamine salt involves the reaction of 2,4,5-trichlorophenoxyacetic acid with isopropanolamine. The reaction typically occurs in an aqueous medium where the acid and amine react to form the salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the salt .
Industrial Production Methods
Industrial production of 2,4,5-trichlorophenoxyacetic acid isopropanolamine salt involves large-scale synthesis using reactors where the reactants are mixed in precise proportions. The process includes steps such as:
Catalyst Preparation: Selection of appropriate catalysts, often acidic or basic, to facilitate the reaction.
Raw Material Proportioning: Accurate measurement and mixing of 2,4,5-trichlorophenoxyacetic acid and isopropanolamine.
Reaction: Conducting the reaction under controlled temperature and pressure conditions.
Separation and Purification: Using methods like distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenoxyacetic acid isopropanolamine salt undergoes various chemical reactions, including:
Protonation: The amine group can be protonated under acidic conditions.
Alkylation: The compound can undergo alkylation reactions where alkyl groups are introduced.
Acylation: The amine group can react with acyl chlorides to form amides.
Condensation: The compound can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acids for protonation, alkyl halides for alkylation, acyl chlorides for acylation, and carbonyl compounds for condensation. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include protonated amine salts, alkylated derivatives, amides, and condensation products. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2,4,5-Trichlorophenoxyacetic acid isopropanolamine salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Widely used in the formulation of herbicides for agricultural and industrial weed control
Mechanism of Action
The mechanism of action of 2,4,5-trichlorophenoxyacetic acid isopropanolamine salt involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar applications.
Picloram: A herbicide used for controlling woody plants and broadleaf weeds.
Dicamba: A selective herbicide used to control broadleaf weeds in various crops.
Uniqueness
2,4,5-Trichlorophenoxyacetic acid isopropanolamine salt is unique due to its specific chemical structure, which provides effective weed control with a different mode of action compared to other herbicides. Its formulation as an isopropanolamine salt enhances its solubility and stability, making it a preferred choice in certain agricultural applications .
Properties
IUPAC Name |
1-aminopropan-2-ol;2-(2,4,5-trichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3.C3H9NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3(5)2-4/h1-2H,3H2,(H,12,13);3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTODFLUDPNNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927384 | |
| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319-72-8 | |
| Record name | Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 1-amino-2-propanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T isopropanolamine salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)






